4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS No.: 944902-64-1
Cat. No.: VC7854397
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944902-64-1 |
|---|---|
| Molecular Formula | C7H8ClN3 |
| Molecular Weight | 169.61 |
| IUPAC Name | 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C7H8ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h4,9H,1-3H2 |
| Standard InChI Key | SAAGHRIZYAVSBK-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1N=CN=C2Cl |
| Canonical SMILES | C1CNCC2=C1N=CN=C2Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The IUPAC name 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine reflects its bicyclic architecture, where a pyridine ring is fused to a pyrimidine ring at positions 4 and 3, respectively. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the pyridine moiety, reducing aromaticity and enhancing conformational flexibility. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈ClN₃ | |
| Molecular Weight | 169.61 g/mol | |
| CAS Number | 944902-64-1 | |
| SMILES | C1CNCC2=C1C(=NC=N2)Cl | |
| InChI Key | NVRALFSEXNSGFU-UHFFFAOYSA-N |
The chlorine atom at position 4 introduces electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization .
Structural Analysis
The compound’s X-ray crystallography data (unavailable in public databases) would likely reveal a planar pyrimidine ring fused to a non-planar tetrahydro-pyridine system. Computational models predict that partial saturation induces chair-like conformations in the tetrahydropyridine ring, influencing steric interactions in binding pockets . Comparative analysis with fully aromatic analogs (e.g., pyrido[4,3-d]pyrimidine) highlights reduced π-stacking potential but enhanced solubility due to decreased hydrophobicity .
Synthesis and Retrosynthetic Strategies
Synthetic Routes
Industrial and laboratory syntheses of this compound often employ retrosynthetic strategies leveraging ring-forming reactions. One validated route involves:
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Cyclocondensation: Reacting 4-aminopyridine derivatives with β-ketoesters under acidic conditions to form the pyrimidine core.
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Chlorination: Introducing chlorine via nucleophilic aromatic substitution using POCl₃ or PCl₅ .
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Hydrogenation: Partial saturation of the pyridine ring using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation .
A retrosynthesis analysis using the Reaxys database proposes alternative pathways, such as:
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One-step annulation from 2-chloronicotinaldehyde and guanidine derivatives under microwave irradiation .
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Enzymatic methods for asymmetric reduction intermediates, though yields remain suboptimal .
Industrial-Scale Production
Scale-up challenges include optimizing chlorination selectivity and minimizing over-hydrogenation. Continuous flow reactors improve yield (reported >75% purity) by enhancing heat transfer and reducing side reactions . Post-synthesis purification typically employs recrystallization from ethanol/water mixtures or chromatography on silica gel .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or moisture. Solubility profiles include:
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Water: <0.1 mg/mL (25°C)
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DMSO: >50 mg/mL
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Ethanol: ~10 mg/mL
These properties necessitate storage in inert atmospheres and formulation with co-solvents for biological assays .
Spectroscopic Characteristics
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IR (KBr): Peaks at 1580 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C-Cl stretch) .
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¹H NMR (DMSO-d₆): δ 3.2–3.5 (m, 4H, CH₂ tetrahydro ring), 4.1 (s, 1H, NH), 8.2 (s, 1H, pyrimidine-H) .
Comparative Analysis with Structural Analogs
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